molecular formula C8H9FN2O2 B12967555 Ethyl 4-Amino-6-fluoronicotinate

Ethyl 4-Amino-6-fluoronicotinate

Cat. No.: B12967555
M. Wt: 184.17 g/mol
InChI Key: ODISWRFHEQWSKP-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-6-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Amino-6-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoro-5-iodopyridin-4-amine with ethyl alcohol in the presence of a palladium catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and triethylamine. The reaction is typically carried out under a carbon monoxide atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 40 hours) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Triethylamine: Acts as a base in many reactions.

    Carbon Monoxide Atmosphere: Required for certain synthetic routes.

Major Products:

    Amides and Sulfonamides: Formed through substitution reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Ethyl 4-Amino-6-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate certain pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Ethyl 4-Amino-6-fluoronicotinate can be compared with other similar compounds such as:

    Ethyl 4-Amino-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-Amino-5-fluoronicotinate: Similar structure but with the fluorine atom at a different position.

Uniqueness: The presence of the fluorine atom at the 6-position provides unique electronic properties, making this compound particularly useful in specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 4-amino-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ODISWRFHEQWSKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1N)F

Origin of Product

United States

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